molecular formula C14H23F2N3O2S B2438270 N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034422-93-8

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2438270
CAS No.: 2034422-93-8
M. Wt: 335.41
InChI Key: PIOSPUBJDAAEPE-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorocyclohexyl group, which is known for its stability and reactivity, making it a valuable component in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. This precursor can be synthesized through the difluorocyclopropanation of alkenes using a CF3SiMe3–NaI system

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluorocyclohexyl derivatives and pyrazole sulfonamides. Examples include:

Uniqueness

What sets N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2N3O2S/c1-9(2)19-11(4)13(10(3)17-19)22(20,21)18-12-5-7-14(15,16)8-6-12/h9,12,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOSPUBJDAAEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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